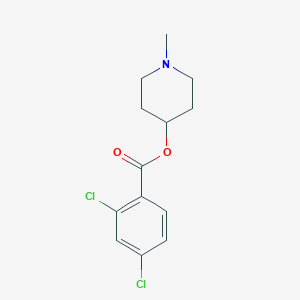
1-Methyl-4-piperidinyl 2,4-dichlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-piperidinyl 2,4-dichlorobenzoate, also known as MPDCB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MPDCB is a synthetic compound that was first synthesized in the 1980s and has since been studied extensively for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-piperidinyl 2,4-dichlorobenzoate is not fully understood, but it is believed to act on the GABAergic system in the brain. Specifically, it is thought to enhance the activity of GABA, an inhibitory neurotransmitter, resulting in a decrease in neuronal excitability.
Biochemical and Physiological Effects:
1-Methyl-4-piperidinyl 2,4-dichlorobenzoate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce seizure activity in animal models of epilepsy, and to reduce pain and anxiety in animal models of these conditions as well. Additionally, it has been shown to have a neuroprotective effect in animal models of brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Methyl-4-piperidinyl 2,4-dichlorobenzoate in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities and with high purity. Additionally, its anticonvulsant and anxiolytic properties make it a useful tool for studying these conditions in animal models.
One limitation of using 1-Methyl-4-piperidinyl 2,4-dichlorobenzoate in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, as with any chemical compound, there is a risk of toxicity if it is not used properly.
Orientations Futures
There are a number of future directions for research on 1-Methyl-4-piperidinyl 2,4-dichlorobenzoate. One area of interest is its potential as a treatment for epilepsy and other neurological disorders. Additionally, its neuroprotective properties make it a promising candidate for the treatment of brain injury. Further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in humans.
In conclusion, 1-Methyl-4-piperidinyl 2,4-dichlorobenzoate is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. Its anticonvulsant, analgesic, and anxiolytic properties make it a promising candidate for the treatment of various neurological disorders. Further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of 1-Methyl-4-piperidinyl 2,4-dichlorobenzoate involves the reaction of 2,4-dichlorobenzoic acid with 1-methyl-4-piperidinol in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC). This reaction results in the formation of 1-Methyl-4-piperidinyl 2,4-dichlorobenzoate, which can be purified through recrystallization.
Applications De Recherche Scientifique
1-Methyl-4-piperidinyl 2,4-dichlorobenzoate has been studied extensively for its potential applications in the field of medicine. It has been shown to have anticonvulsant, analgesic, and anxiolytic properties, making it a promising candidate for the treatment of various neurological disorders.
Propriétés
Nom du produit |
1-Methyl-4-piperidinyl 2,4-dichlorobenzoate |
|---|---|
Formule moléculaire |
C13H15Cl2NO2 |
Poids moléculaire |
288.17 g/mol |
Nom IUPAC |
(1-methylpiperidin-4-yl) 2,4-dichlorobenzoate |
InChI |
InChI=1S/C13H15Cl2NO2/c1-16-6-4-10(5-7-16)18-13(17)11-3-2-9(14)8-12(11)15/h2-3,8,10H,4-7H2,1H3 |
Clé InChI |
WEDPAAIBKRHAKS-UHFFFAOYSA-N |
SMILES |
CN1CCC(CC1)OC(=O)C2=C(C=C(C=C2)Cl)Cl |
SMILES canonique |
CN1CCC(CC1)OC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinyl]sulfanyl}acetic acid](/img/structure/B257736.png)
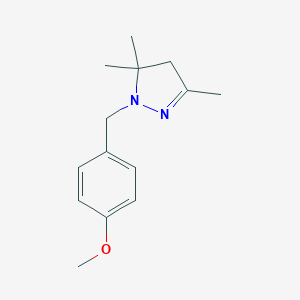

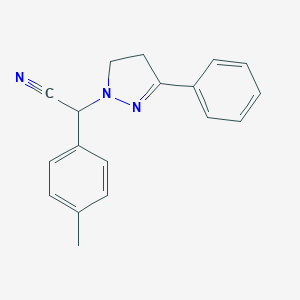
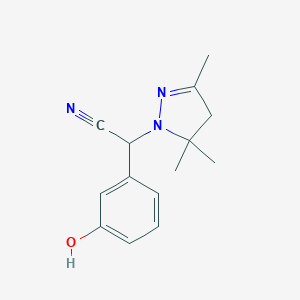
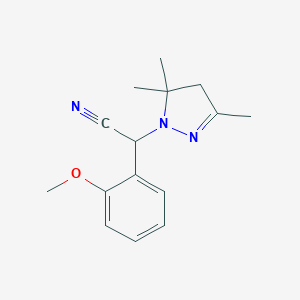
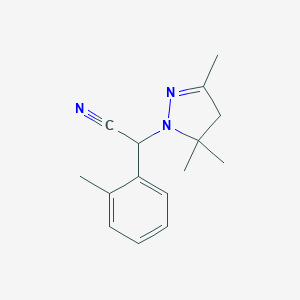
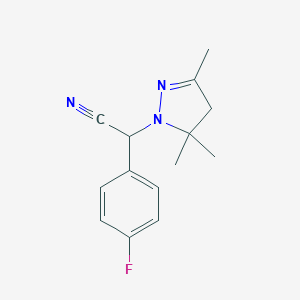
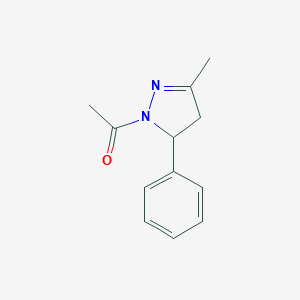
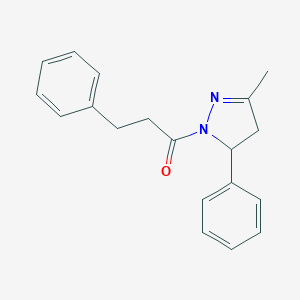
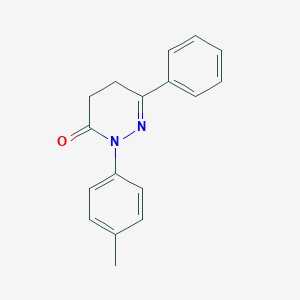
![3-[1-(1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]-N-[(5-methyl-2-furyl)methyl]propanamide](/img/structure/B257764.png)
![N-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide](/img/structure/B257765.png)
